molecular formula C9H18N2O2 B1390552 N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester CAS No. 959137-72-5

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1390552
M. Wt: 186.25 g/mol
InChI Key: IGSPJRRNIPCTDL-UHFFFAOYSA-N
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Description

“N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18N2O2 . It is used in various scientific experiments.


Chemical Reactions Analysis

Tert-butyl esters, including “N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester”, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .

Scientific Research Applications

Synthesis and Chemical Properties

  • Larvicidal Activities : Novel N-oxalyl derivatives of tebufenozide, including compounds with structures related to N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester, show potential in larvicidal activities. These derivatives exhibited higher larvicidal activities than some existing compounds, indicating their potential in agricultural applications (Mao et al., 2004).

  • Organic Synthesis and Crystal Structure : Studies on similar hydrazine derivatives have led to the development of new compounds with distinct crystal structures. These compounds, including those with tert-butyl ester groups, contribute to the understanding of molecular configurations in organic chemistry (Xia, 2001).

  • Reactivity and Mechanistic Studies : Research into the reactivity of related esters, such as the unexpected C–S bond cleavage in the hydrazination of certain compounds, enhances the understanding of chemical reactions and mechanisms in organic synthesis (Nordin et al., 2016).

  • Synthesis of Amino Acid Derivatives : The creation of amino acid derivatives using related esters demonstrates the versatility of these compounds in synthesizing biologically relevant molecules (Kinoshita et al., 1979).

Advanced Material and Chemical Analysis

  • Gas Chromatographic Studies : Compounds with tert-butyl ester groups have been used in gas chromatographic studies, showcasing their utility in analytical chemistry for identifying and characterizing various chemical compounds (Brooks & Harvey, 1971).

  • Synthesis of Hydrazines : Research involving the synthesis of hydrazines from azocarboxylic tert-butyl esters highlights the role of these compounds in creating new chemical entities, which can have various applications in chemical synthesis (Ru et al., 2018).

  • Pharmacological Research : Although excluding specific drug-related details as requested, it's noteworthy that the synthesis and study of tert-butyl ester derivatives are essential in pharmacological research, contributing to the development of new medicinal compounds.

properties

IUPAC Name

tert-butyl N-(cyclobutylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSPJRRNIPCTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

Cyclobutanone (8.19 g, 116.85 mmol) was dissolved in ethanol (60 mL). tert-Butyl carbazate (15.64 g, 118.34 mmol) was added. The reaction was stirred at 25° C. for 2.5 h before it was concentrated in vacuo. The residue was re-dissolved in ethanol (60 mL). Acetic acid (14.09 mL, 246.14 mmol) and sodium cyanoborohydride (15.46 g, 246.02 mmol) were added. The reaction was stirred at 25° C. for 48 h. The reaction was quenched via slow addition of saturated aqueous sodium bicarbonate solution (until pH 8 was reached). The resulting mixture was extracted with ethyl acetate (3×150 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo to afford a yellow oil. Purification by flash column chromatography (Teledyne Isco RediSep Column; 0-30% ethyl acetate in hexanes) afforded the desired product, N′-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (5.42 g, 29.10 mmol, 25%), as a white powder. 1H NMR (400 MHz, CDCl3) δ: 1.48 (9H, s), 1.62-1.70 (1H, m), 1.73-1.82 (1H, m), 1.84-1.94 (2H, m), 2.07-2.15 (2H, m), 3.56-3.63 (1H, m).
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8.19 g
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60 mL
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15.64 g
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14.09 mL
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15.46 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 2-cyclobutylidenehydrazinecarboxylate (5.0 g, 27.1 mmol) in THF (50 mL) was added dropwise over 1.5 hours to a solution of borane tetrahydrofuran complex (33.9 mL, 33.9 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 2.5 hours. Borane tetrahydrofuran (3 mL, 3 mmol) was added dropwise and the mixture was stirred at room temperature overnight. The resulting mixture was quenched cautiously by the addition of water (50 mL) and the mixture was concentrated under reduced pressure. The residue was diluted with water (30 mL) and extracted with EtOAc (2×200 mL), using brine to aid the separation. The combined organic extracts were washed with brine, dried over MgSO4, filtered and the solvent was removed under reduced pressure. The crude material was adsorbed onto silica and purification by chromatography eluting with 0-10% EtOAc in iso-hexane afforded the title compound.
Quantity
5 g
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50 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
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N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
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N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

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